molecular formula C16H21N3O3S B2826640 1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 886922-07-2

1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No. B2826640
CAS RN: 886922-07-2
M. Wt: 335.42
InChI Key: JUOLDAJCERLHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone, also known as AMBMP or 2-MeS-AMBMP, is a chemical compound with potential applications in scientific research. It is a benzimidazole derivative with a sulfonamide group and an azepane ring. In

Scientific Research Applications

Synthesis and Biological Applications

Several studies have focused on the synthesis of related compounds and evaluated their potential biological activities, such as antibacterial and antifungal properties. For example, the research conducted by Sawant, Patil, and Baravkar (2011) illustrates the synthesis of 2,4,5-trisubstituted-1H-imidazoles, which are structurally related to the compound . These compounds were tested for their antibacterial and antifungal actions using organisms like E. coli, S. aureus, C. albicans, and C. fumigatus, demonstrating significant activity which could be indicative of the broader potential of related compounds (S. D. Sawant, R. Patil, A. Baravkar, 2011).

Heterocyclic Compound Synthesis

Adnan, Kasim Hassan, and Hassan Thamer (2014) explored the synthesis of various heterocyclic compounds, such as oxazepine and pyrazole derivatives, from 2-aminobenzaldehyde, which shares a core structural motif with the compound of interest. This study showcases the versatility of these molecular frameworks in generating diverse heterocycles, highlighting the synthetic and application potentials of such compounds in medicinal chemistry and materials science (S. Adnan, Kasim Hassan, Hassan Thamer, 2014).

Antimicrobial and Anticancer Activity

In the context of antimicrobial and anticancer activities, the work by Verma et al. (2015) on 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones demonstrates the potential of structurally complex ethanones for therapeutic applications. Their research provides insights into the antimicrobial efficacy and anticancer potential of these compounds, suggesting the relevance of exploring similar compounds for drug development (Deepak Verma et al., 2015).

Catalytic Systems and Synthesis Efficiency

The study by Khazaei et al. (2011) on sulfonic acid functionalized imidazolium salts/FeCl3 as catalytic systems underlines the efficiency of these systems in synthesizing benzimidazole derivatives. This research points towards the utility of such catalytic systems in enhancing the synthesis of complex molecules, potentially including the compound , under environmentally friendly conditions (A. Khazaei et al., 2011).

properties

IUPAC Name

1-(azepan-1-yl)-2-(2-methylsulfonylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-23(21,22)16-17-13-8-4-5-9-14(13)19(16)12-15(20)18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOLDAJCERLHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.